molecular formula C10H7BrO2S B1358251 Methyl 7-bromobenzo[b]thiophene-2-carboxylate CAS No. 550998-53-3

Methyl 7-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B1358251
CAS No.: 550998-53-3
M. Wt: 271.13 g/mol
InChI Key: JEHZRZXWHVICJQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Methyl 7-bromobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including kinase inhibitors and other enzyme inhibitors.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

Target of Action

The primary targets of Methyl 7-bromobenzo[b]thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

It is predicted to have high gi absorption and is likely to be a cyp1a2, cyp2c19, and cyp2c9 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, these effects will be better understood.

Biochemical Analysis

Biochemical Properties

Methyl 7-bromobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby affecting the overall cellular response to inflammation . Additionally, it can alter metabolic pathways within the cell, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. These interactions can influence the production and utilization of energy within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . For example, the compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with specific biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-bromobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromobenzo[b]thiophene-2-carboxylate is unique due to the specific position of the bromine atom on the thiophene ring, which can influence its reactivity and the types of derivatives that can be synthesized. This positional specificity can lead to unique biological activities and applications compared to other similar compounds .

Properties

IUPAC Name

methyl 7-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHZRZXWHVICJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594765
Record name Methyl 7-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-53-3
Record name Methyl 7-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde, 8.2 g (205.7 mmol) of sodium hydride (60% pure) and 16.0 g (150.9 mmol) of methyl mercaptoacetate, 20.57 g of a mixture of the title compound and the corresponding acid (about 1:1) are obtained.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
20.57 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde, 8.2 g (205.7 mmol) of sodium hydride (60% pure) and 16.0 g (150.9 mmol) of methyl mercaptoacetate,
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Using 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde, 8.2 g (205.7 mmol) of sodium hydride (60% pure) and 16.0 g (150.9 mmol) of methyl mercaptoacetate, 20.57 g of a mixture of the title compound and the corresponding acid (about 1:1) are obtained.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
20.57 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Under an argon atmosphere, 8.2 g (205.7 mmol) of sodium hydride (60% in liquid paraffin) are introduced into 300 ml of absolute DMSO. At room temperature, 16.0 g (150.9 mmol) of methyl mercaptoacetate are slowly added dropwise to the reaction mixture, which is stirred at room temperature until hydrogen evolution ceases (about 15 min). A solution of 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde in 50 ml of absolute DMSO is added at room temperature to the reaction mixture. The latter is stirred until the reaction is complete and then poured into ice-water. The resulting precipitate is filtered off with suction and dried in vacuo at 40° C. overnight. 20.57 g of a mixture of the title compound and of the corresponding acid (approx. 1:1) are obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
27.8 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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